tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Overview
Description
tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, as well as a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl 3,3-difluoro-4-hydroxymethylpiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including esterification and fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural properties may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups play a crucial role in modulating the compound’s activity. These functional groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness: tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSXHEXLEPLOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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